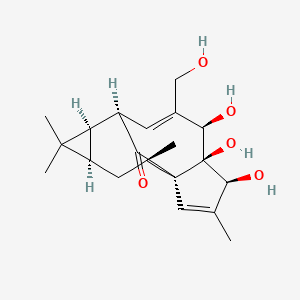
Isoingenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoingenol, also known as this compound, is a useful research compound. Its molecular formula is C20H28O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
Isoingenol exhibits a range of biological activities that make it a candidate for various therapeutic applications.
Anticancer Properties
Research has indicated that this compound possesses potent anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms such as mitochondrial disruption and activation of apoptotic pathways. For instance, studies have demonstrated that this compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapies .
Case Study: Ingenol-3-Angelate (PEP005)
- Background : this compound is structurally related to ingenol-3-angelate, which has been extensively studied for its anticancer effects.
- Findings : Ingenol-3-angelate has been found effective in treating actinic keratosis and skin cancers by causing rapid cell death in malignant cells while preserving healthy tissue .
Antiviral Activity
This compound has shown potential as an antiviral agent, particularly against HIV. Studies have reported that ingenol-3-angelate can reactivate latent HIV in infected T cells, providing a novel approach to HIV treatment by targeting viral reservoirs .
Agricultural Applications
This compound also finds applications in agriculture, particularly as a natural pesticide and herbicide.
Pest Control
This compound has been identified as an effective natural insect repellent and pesticide. Its application can reduce pest populations without the adverse effects associated with synthetic chemicals. Research indicates that this compound disrupts the life cycle of various pests, making it a viable alternative for sustainable agriculture .
Plant Growth Regulation
Additionally, this compound has been explored for its potential role as a plant growth regulator. It can enhance plant growth and resistance to environmental stressors, contributing to improved crop yields .
Material Science Applications
The unique properties of this compound make it suitable for various applications in material science.
Biodegradable Polymers
This compound can be utilized in the synthesis of biodegradable polymers, which are essential for reducing plastic waste. Its incorporation into polymer matrices enhances mechanical properties while maintaining biodegradability .
Nanotechnology
Recent advancements have highlighted the role of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its biocompatibility and ability to form stable nanoparticles make it an attractive option for targeted drug delivery applications .
Summary Table of this compound Applications
特性
分子式 |
C20H28O5 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
(1S,4S,5R,6R,9R,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one |
InChI |
InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12-,13-,14+,15+,16-,19+,20-/m1/s1 |
InChIキー |
VEBVPUXQAPLADL-FIRXVRLHSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO |
正規SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO |
ピクトグラム |
Corrosive; Irritant |
同義語 |
ingenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















